2-(3-Chloro-5-methylphenyl)-4-nitrobenzoic acid
Overview
Description
2-(3-Chloro-5-methylphenyl)-4-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro and a methyl group on the benzene ring, along with a nitro group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-methylphenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(3-Chloro-5-methylphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually conducted at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-methylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide for hydroxide substitution, amines for amine substitution.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid as a catalyst.
Major Products Formed
Reduction: 2-(3-Chloro-5-methylphenyl)-4-aminobenzoic acid.
Substitution: 2-(3-Hydroxy-5-methylphenyl)-4-nitrobenzoic acid (hydroxide substitution).
Esterification: Methyl 2-(3-Chloro-5-methylphenyl)-4-nitrobenzoate (with methanol).
Scientific Research Applications
2-(3-Chloro-5-methylphenyl)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Research into its potential as a pharmaceutical intermediate or as a lead compound for drug development is ongoing.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-methylphenyl)-4-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-5-methylphenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(3-Chloro-5-methylphenyl)-4-aminobenzoic acid: Contains an amino group instead of a nitro group, which can lead to different biological activities.
2-(3-Hydroxy-5-methylphenyl)-4-nitrobenzoic acid: Contains a hydroxyl group instead of a chloro group, affecting its chemical reactivity and solubility.
Uniqueness
2-(3-Chloro-5-methylphenyl)-4-nitrobenzoic acid is unique due to the combination of its functional groups, which provide a balance of electron-withdrawing and electron-donating effects. This makes it a valuable compound for various chemical transformations and applications in research and industry.
Properties
IUPAC Name |
2-(3-chloro-5-methylphenyl)-4-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-8-4-9(6-10(15)5-8)13-7-11(16(19)20)2-3-12(13)14(17)18/h2-7H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAQWJNUDAFJPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690348 | |
Record name | 3'-Chloro-5'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261929-63-8 | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 3′-chloro-5′-methyl-5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261929-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Chloro-5'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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